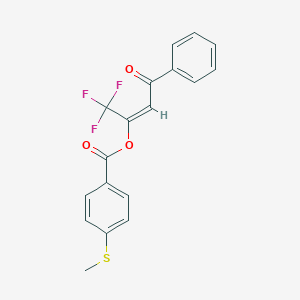
Ctmght
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ctmght is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
科学的研究の応用
Ctmght has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, Ctmght has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, Ctmght has been studied for its potential use as an antimicrobial agent, as well as its ability to inhibit the growth of cancer cells.
In agriculture, Ctmght has been shown to have potential as a plant growth regulator, promoting root growth and enhancing plant resistance to stress. Additionally, Ctmght has been studied for its potential use as a pesticide, as it has been shown to have insecticidal properties.
In materials science, Ctmght has been studied for its potential use as a polymer additive, improving the mechanical properties of polymers and enhancing their thermal stability.
作用機序
The exact mechanism of action of Ctmght is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. Specifically, Ctmght has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. Additionally, Ctmght has been shown to inhibit the activation of nuclear factor kappa B, a transcription factor that plays a role in inflammation and immune response.
生化学的および生理学的効果
Ctmght has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Ctmght can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, Ctmght has been shown to have analgesic properties, reducing pain in animal models. In terms of physiological effects, Ctmght has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
実験室実験の利点と制限
One advantage of using Ctmght in lab experiments is its relatively low cost and ease of synthesis. Additionally, Ctmght has been shown to have a high level of selectivity, meaning that it can target specific enzymes and signaling pathways without affecting others. However, one limitation of using Ctmght in lab experiments is its potential toxicity, particularly at high doses. Additionally, the exact mechanism of action of Ctmght is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research in the field of Ctmght. One area of interest is the development of more selective Ctmght analogs, which could have improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of Ctmght, which could lead to the development of more targeted therapies for inflammation and pain. Finally, there is potential for the use of Ctmght in the development of new materials, particularly in the field of polymer science.
合成法
Ctmght is synthesized through a multistep process, starting with the reaction of 2-methyl-2-butene with hydrochloric acid to form 1-chloro-2-methylbutane. This intermediate is then reacted with sodium azide to produce 2-azido-1-chloro-2-methylbutane. The final step involves the reduction of the azide group to an amine using hydrogen gas and a palladium catalyst.
特性
CAS番号 |
151731-18-9 |
|---|---|
製品名 |
Ctmght |
分子式 |
C28H27ClN2O10S2 |
分子量 |
651.1 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4E)-1-(4-chlorophenyl)-5-oxo-4-(thiophen-2-ylmethylidene)imidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H27ClN2O10S2/c1-14(32)37-13-22-23(38-15(2)33)24(39-16(3)34)25(40-17(4)35)27(41-22)43-28-30-21(12-20-6-5-11-42-20)26(36)31(28)19-9-7-18(29)8-10-19/h5-12,22-25,27H,13H2,1-4H3/b21-12+/t22-,23-,24+,25-,27+/m1/s1 |
InChIキー |
GVUYKDYEPJVYJM-JDJOEZCJSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC2=N/C(=C/C3=CC=CS3)/C(=O)N2C4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CS3)C(=O)N2C4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CS3)C(=O)N2C4=CC=C(C=C4)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
同義語 |
3-(4-chlorophenyl)-5-(2-thienylmethylene)-2-(2,3,4,6-tetra-O-acetylglucopyranosyl)-2-thiohydantoin CTMGHT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



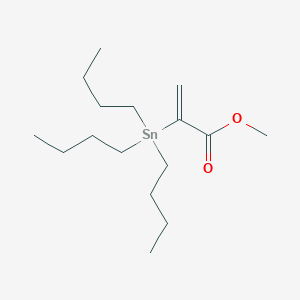
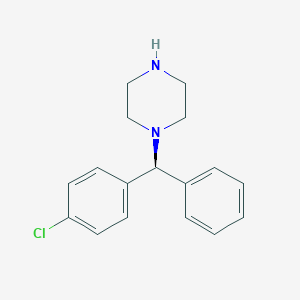
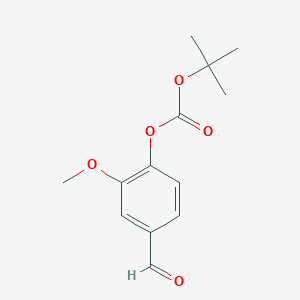
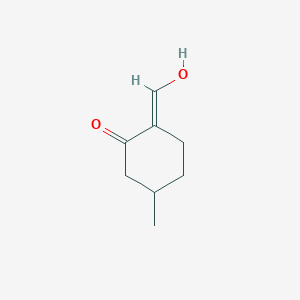
![4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4-tri-O-benzoyl-6-O-[tert-butyl(diphenyl)silyl]-beta-D-galactopyranoside](/img/structure/B131252.png)
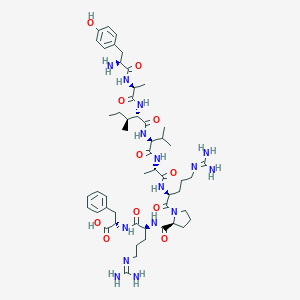
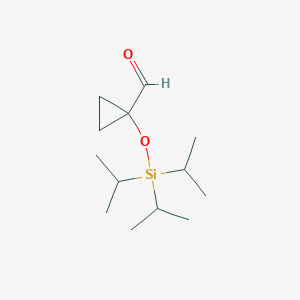
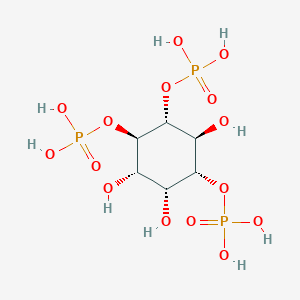
![N-[5-Chloro-2-(chloroacetyl)phenyl]acetamide](/img/structure/B131270.png)
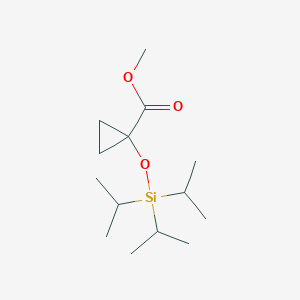
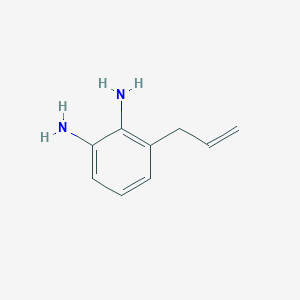
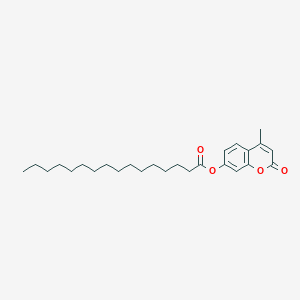
![9-hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131281.png)
